5,5,5-Trifluoropentanal
Overview
Description
5,5,5-Trifluoropentanal: is an organic compound with the molecular formula C5H7F3O It is a fluorinated aldehyde, characterized by the presence of three fluorine atoms attached to the terminal carbon of a pentanal chain
Preparation Methods
Synthetic Routes and Reaction Conditions: 5,5,5-Trifluoropentanal can be synthesized through several methods. One common approach involves the fluorination of pentanal using a fluorinating agent such as Selectfluor . The reaction typically occurs under mild conditions, with the fluorinating agent being added to a solution of pentanal in an appropriate solvent, such as acetonitrile, at room temperature. The reaction mixture is then stirred for several hours until the desired product is obtained .
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes utilize specialized equipment to handle the reactive fluorinating agents and ensure the safety and efficiency of the reaction. The product is then purified through distillation or other separation techniques to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions: 5,5,5-Trifluoropentanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 5,5,5-trifluoropentanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield 5,5,5-trifluoropentanol when treated with reducing agents like sodium borohydride.
Substitution: The aldehyde group in this compound can participate in nucleophilic substitution reactions, forming various derivatives depending on the nucleophile used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst like pyridine.
Major Products Formed:
Oxidation: 5,5,5-Trifluoropentanoic acid.
Reduction: 5,5,5-Trifluoropentanol.
Substitution: Various substituted derivatives depending on the nucleophile.
Scientific Research Applications
5,5,5-Trifluoropentanal has numerous applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and pharmaceuticals.
Biology: The compound’s fluorinated nature makes it useful in studying enzyme interactions and metabolic pathways involving fluorinated substrates.
Medicine: this compound derivatives are investigated for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioactivity.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 5,5,5-Trifluoropentanal involves its interaction with various molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzyme active sites. This can lead to inhibition or modulation of enzyme activity, affecting metabolic pathways. The aldehyde group can also form covalent bonds with nucleophilic residues in proteins, further influencing biological activity .
Comparison with Similar Compounds
- 5,5,5-Trifluoropentanoic acid
- 5,5,5-Trifluoropentanol
- 5,5,5-Trifluoropentanone
Comparison: 5,5,5-Trifluoropentanal is unique due to its aldehyde functional group, which allows it to participate in a wider range of chemical reactions compared to its analogs. For instance, while 5,5,5-Trifluoropentanoic acid is primarily involved in acid-base reactions, this compound can undergo oxidation, reduction, and substitution reactions. This versatility makes it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
5,5,5-trifluoropentanal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F3O/c6-5(7,8)3-1-2-4-9/h4H,1-3H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQKDYZDLBBSUKS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC=O)CC(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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